5-Bromopyrimidine-2,4-diamine

Description

Nomenclature and Structural Context within Pyrimidine (B1678525) Chemistry

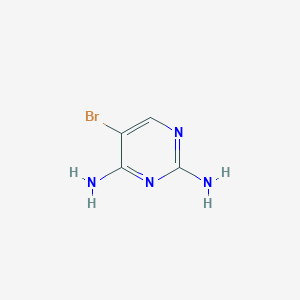

The systematic name for this compound is 5-bromopyrimidine-2,4-diamine. chemsrc.com It belongs to the pyrimidine family, which are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. growingscience.com The core structure of this compound is a pyrimidine ring with a bromine atom attached to the 5th carbon and amino groups (-NH2) at the 2nd and 4th positions. This specific arrangement of functional groups imparts distinct chemical properties to the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H5BrN4 |

| Molecular Weight | 189.013 g/mol chemsrc.com |

| CAS Number | 1004-01-9 chemsrc.com |

| Density | 2.0±0.1 g/cm3 chemsrc.com |

| Boiling Point | 422.5±48.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 209.3±29.6 °C chemsrc.com |

Historical Perspectives on Pyrimidine Derivatives in Chemical Synthesis

The study of pyrimidines dates back to the 19th century. In 1818, Brugnatelli isolated alloxan, the first pyrimidine derivative, by oxidizing uric acid. growingscience.comgsconlinepress.com A significant milestone was the laboratory synthesis of barbituric acid by Grimaux in 1879 from urea (B33335) and malonic acid. wikipedia.orgtezu.ernet.in The systematic investigation of pyrimidines began in 1884 with Pinner's work on synthesizing derivatives. wikipedia.org The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman. wikipedia.orgtezu.ernet.in These foundational discoveries paved the way for the synthesis and exploration of a vast array of pyrimidine derivatives, including halogenated versions like this compound.

Significance of Brominated Pyrimidines in Organic Transformations

The presence of a bromine atom on the pyrimidine ring is of great importance in organic synthesis. Brominated heterocycles, including brominated pyrimidines, are valuable intermediates for creating a diverse range of compounds. researchgate.net The bromine atom serves as a reactive site, enabling various chemical reactions.

One of the most significant applications of brominated pyrimidines is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. tandfonline.commdpi.com These reactions allow for the formation of new carbon-carbon bonds, a fundamental process in building complex molecular architectures. The bromine atom can be readily replaced by other functional groups through nucleophilic substitution reactions, further expanding the synthetic utility of these compounds. researchgate.netontosight.ai This reactivity makes brominated pyrimidines key starting materials for synthesizing pharmaceuticals and other biologically active molecules. researchgate.netontosight.ai

Emerging Research Trends in Diaminopyrimidine Scaffolds

The 2,4-diaminopyrimidine (B92962) scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net This scaffold is a key component in numerous inhibitors of enzymes like dihydrofolate reductase (DHFR) and various kinases, which are important targets in the treatment of diseases such as cancer and infectious diseases. nih.govnih.gov

Current research is actively exploring the potential of 2,4-diaminopyrimidine derivatives. For instance, they are being investigated as potent inhibitors of Tropomyosin receptor kinase (TRK) for cancer therapy. researchgate.net Furthermore, about half of the new Aurora Kinase (AURK) and Polo-like Kinase (PLK) inhibitors in clinical trials feature 2-aminopyrimidine (B69317) or 2,4-diaminopyrimidine scaffolds. mdpi.com The development of new synthetic methods continues to facilitate the creation of novel diaminopyrimidine-based compounds with diverse biological activities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHXPSAYNUCJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-01-9 | |

| Record name | 5-bromopyrimidine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromopyrimidine 2,4 Diamine and Its Precursors

Direct Bromination Approaches to Pyrimidine-2,4-diamine

Direct bromination of pyrimidine-2,4-diamine presents a straightforward route to the desired product. The pyrimidine (B1678525) ring, activated by the two amino groups at positions 2 and 4, is susceptible to electrophilic substitution. The primary challenge lies in controlling the regioselectivity to ensure bromination occurs exclusively at the C-5 position.

The C-5 position of the pyrimidine-2,4-diamine ring is the most electron-rich and sterically accessible site for electrophilic attack, making it the preferred position for bromination. Various brominating agents have been employed to achieve this transformation with high selectivity. Common reagents include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent and reaction conditions plays a crucial role in ensuring the desired regioselectivity and preventing the formation of over-brominated byproducts. heteroletters.org

For instance, the use of N-bromosuccinimide in a polar aprotic solvent such as dimethylformamide (DMF) is a widely adopted method for the C-5 bromination of activated pyrimidine rings. mdpi.com This technique often provides the monobrominated product in good yield with high selectivity.

| Reagent | Solvent | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room Temperature | High for C-5 |

| Bromine (Br₂) | Acetic Acid | Room Temperature | Good, may require catalyst |

| Sodium Monobromoisocyanurate (SMBI) | Acetonitrile (B52724)/Water | Room Temperature | High for C-5 |

This table presents common techniques for the regioselective bromination of activated pyrimidine systems.

Optimizing reaction conditions is critical for maximizing the yield and purity of 5-bromopyrimidine-2,4-diamine. Key parameters that are often adjusted include temperature, reaction time, stoichiometry of the brominating agent, and the solvent system.

A study on the bromination of pyrimidine nucleosides using sodium monobromoisocyanurate (SMBI) highlighted the efficiency of this reagent in various solvents, achieving high yields of the 5-bromo derivatives. mdpi.com While this study focused on nucleosides, the principles can be applied to the bromination of pyrimidine-2,4-diamine. The reaction is typically fast, and careful control of the stoichiometry of the brominating agent (e.g., 1.05 equivalents) is essential to minimize the formation of di-brominated impurities. mdpi.com

Another patented process for brominating pyrimidine involves reacting a hydrogen halide salt of the pyrimidine with bromine at elevated temperatures (125° to 135°C) in an inert organic solvent like nitrobenzene (B124822) or o-dichlorobenzene. google.com This method demonstrates that controlling the rate of bromine addition over a period of 30 to 90 minutes is crucial for a smooth and controlled reaction, leading to high yields of the 5-bromopyrimidine (B23866). google.com

| Parameter | Effect on Yield and Purity | Optimized Condition Example |

| Temperature | Higher temperatures can increase reaction rate but may lead to side products. | 125-135°C for pyrimidine hydrohalide bromination. google.com |

| Brominating Agent Stoichiometry | Excess reagent can lead to over-bromination. | 1.05 equivalents of SMBI. mdpi.com |

| Solvent | Affects solubility and reactivity. | Nitrobenzene, o-dichlorobenzene, benzonitrile. google.com |

| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can promote side reactions. | 2 to 6 hours. google.com |

This table outlines key parameters for optimizing the direct bromination of pyrimidines.

Synthesis from Halogenated Pyrimidine Intermediates

An alternative and often more controlled approach involves building the this compound molecule from precursors that already contain the bromine atom at the C-5 position or other halogens at the C-2 and C-4 positions. This strategy typically involves multiple steps but allows for greater control over the final structure.

A one-step synthesis method has been developed to produce 5-bromo-2-substituted pyrimidine compounds using 2-bromomalonaldehyde (B19672) and amidine compounds as raw materials. google.com To synthesize the target compound, this compound, guanidine (B92328) (which can be considered a diamidine) would be the required reaction partner. The reaction involves the condensation of 2-bromomalonaldehyde with guanidine in a protic acid solvent like glacial acetic acid. google.com

The process described in a patent involves adding a solution of the amidine compound dropwise to a solution of 2-bromomalonaldehyde at a temperature between 60-90°C, followed by heating to 70-105°C to complete the reaction. google.com This method is noted for its simplicity, short reaction time, and low cost. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| 2-Bromomalonaldehyde | Guanidine Hydrochloride | Glacial Acetic Acid | 70-105°C | This compound |

This table illustrates the synthesis of this compound from 2-bromomalonaldehyde and guanidine.

This synthetic route typically refers to the amination (introduction of amino groups) of a pre-formed 5-bromo-dihalopyrimidine backbone, rather than the formation of an amide bond. The most common precursor for this method is 5-bromo-2,4-dichloropyrimidine (B17362). This intermediate can be synthesized from 5-bromouracil (B15302) by reacting it with a chlorinating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com

Once 5-bromo-2,4-dichloropyrimidine is obtained, the two chlorine atoms are substituted with amino groups. This is typically achieved by reacting the dichloropyrimidine with ammonia (B1221849) in a suitable solvent. The reaction conditions must be carefully controlled to ensure the substitution of both chlorine atoms. This amination process is a classic example of nucleophilic aromatic substitution. google.com

Nucleophilic aromatic substitution (SNAr) is the key mechanistic pathway for converting halogenated pyrimidines into their amino derivatives. In the case of 5-bromo-2,4-dichloropyrimidine, the chlorine atoms at positions C-2 and C-4 are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring.

The reaction with a nucleophile like ammonia proceeds sequentially. The regioselectivity of the first substitution can be influenced by the substituent at the C-5 position. For 5-substituted-2,4-dichloropyrimidines with an electron-withdrawing group, substitution generally favors the C-4 position. nih.gov However, the subsequent substitution at the remaining chlorinated position requires forcing conditions, such as elevated temperature and pressure, to drive the reaction to completion and form the 2,4-diamine product. google.com

A general procedure involves heating the dihalopyrimidine intermediate with a solution of ammonia in an alcohol, such as methanol, in a sealed vessel to achieve the di-substitution. google.com

| Starting Material | Reagent | Key Reaction Type | Intermediate | Final Product |

| 5-Bromouracil | POCl₃ or PCl₅ | Chlorination | 5-Bromo-2,4-dichloropyrimidine chemicalbook.com | This compound |

| 5-Bromo-2,4-dichloropyrimidine | Ammonia (NH₃) | SNAr | 5-Bromo-2-amino-4-chloropyrimidine | This compound google.com |

This table summarizes the SNAr strategy for the synthesis of this compound.

Derivatization of Existing Pyrimidine-2,4-diamine Structures

The synthesis of this compound can be efficiently achieved by modifying pre-existing pyrimidine-2,4-diamine scaffolds. This approach includes direct bromination of the unsubstituted ring or strategic modification of substituents on a more complex pyrimidine starting material.

Bromination of Unsubstituted Pyrimidine-2,4-diamine

Direct halogenation of the pyrimidine-2,4-diamine core at the 5-position is a primary synthetic route. The electron-donating nature of the two amino groups at positions 2 and 4 activates the C-5 position, making it susceptible to electrophilic substitution. Various brominating agents can be employed for this transformation. Reagents such as N-bromosuccinimide (NBS) are commonly used for the halogenation of such activated heterocyclic systems. mdpi.comfiu.edu The reaction is typically performed in a suitable aprotic solvent, such as dimethylformamide (DMF). fiu.edu Other effective brominating agents for pyrimidine and purine (B94841) nucleosides include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can carry out the bromination smoothly in solvents like acetonitrile or dichloromethane. fiu.eduresearchgate.net The choice of reagent and reaction conditions is critical to achieve high regioselectivity and yield, avoiding the formation of over-brominated byproducts. heteroletters.org

| Brominating Agent | Abbreviation | Typical Solvents | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | DMF, Ionic Liquids | mdpi.comfiu.edu |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | CH2Cl2, CH3CN, DMF | fiu.eduresearchgate.net |

| Bromine | Br2 | Water, Acetic Acid, CCl4 | mdpi.com |

| Pyridinium Tribromide | - | Not specified | researchgate.net |

Modification of Substituents for Targeted Synthesis

An alternative strategy involves a multi-step synthesis starting from a substituted pyrimidine. For instance, a common precursor like 2,4-diamino-6-chloropyrimidine can be utilized. nih.gov This approach allows for the introduction of various functional groups at the 6-position before the key bromination step at the 5-position. A typical sequence involves the nucleophilic substitution of the chlorine atom, followed by iodination or bromination at the C-5 position using reagents like N-iodosuccinimide (NIS) or NBS. nih.gov

Another pathway begins with a pre-brominated pyrimidine, such as 5-bromouracil. The carbonyl groups at positions 2 and 4 can be converted to chloro groups using reagents like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) to yield 5-bromo-2,4-dichloropyrimidine. chemicalbook.comgoogle.com This intermediate can then undergo sequential nucleophilic aromatic substitution (SNAr) reactions with ammonia or other amine sources to install the two amino groups, yielding the final product.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit from transition metal, organocatalytic, and biocatalytic approaches.

Transition Metal Catalysis in C-Br Bond Formation and Functionalization

Transition metal catalysis is pivotal in forming and functionalizing carbon-halogen bonds. While direct C-H bromination of pyrimidines can be challenging, transition metals like ruthenium have been shown to catalyze the meta-selective C-H bromination of related aromatic systems, offering a potential pathway for targeted functionalization. researchgate.net

More commonly, transition metals, particularly palladium, are used in cross-coupling reactions to functionalize the 5-halopyrimidine core. For example, 2,4-diamino-5-iodopyrimidine derivatives readily participate in Suzuki reactions with various phenylboronic acids. nih.gov These reactions, catalyzed by palladium complexes such as Pd(dbpf)Cl2, are highly efficient for creating C-C bonds at the 5-position, demonstrating the synthetic utility of the 5-halo-2,4-diaminopyrimidine scaffold as a building block for more complex molecules. nih.gov Although this functionalizes the C-Br (or C-I) bond rather than forming it, it is an integral part of the synthetic strategies surrounding this class of compounds.

Organocatalytic and Biocatalytic Methods

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for key synthetic transformations. For instance, the regioselective SNAr amination of 2,4-dichloropyrimidines can be facilitated by organocatalysts. researchgate.net This methodology could be applied to the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine, offering a potentially milder and more selective route to introduce the amino groups compared to traditional uncatalyzed methods. researchgate.net

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While direct biocatalytic bromination of this specific pyrimidine is not widely reported, enzymes are extensively used in the synthesis of amine-containing pharmaceuticals. mdpi.com Enzymes such as imine reductases (IREDs) and transaminases are employed for the stereoselective synthesis of chiral amines. mdpi.comresearchgate.net The principles of biocatalytic retrosynthesis could be applied to develop enzymatic routes for key intermediates, potentially leading to greener and more efficient manufacturing processes for related compounds. rsc.org

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic processes. nih.govmdpi.com The synthesis of this compound can be improved by incorporating these principles to reduce environmental impact and enhance safety. rasayanjournal.co.in

Key green chemistry principles applicable to this synthesis include:

Catalysis : Utilizing catalytic reagents (transition metal, organo-, or biocatalysts) is superior to stoichiometric reagents as it reduces waste. nih.govnih.gov The catalytic methods discussed in section 2.4 align with this principle.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. nih.gov Direct C-H bromination, if achievable, would offer a higher atom economy than multi-step sequences involving protecting groups.

Safer Solvents and Auxiliaries : Efforts should be made to replace hazardous organic solvents with greener alternatives like water, ethanol, or bio-renewable solvents. mdpi.com Some bromination reactions can be performed under aqueous conditions. mdpi.com

Design for Energy Efficiency : Employing energy-efficient methods, such as microwave-assisted synthesis or mechanochemistry, can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov

Reduction of Derivatives : Synthetic pathways should be designed to minimize or avoid the use of protecting groups and other temporary modifications, as these steps generate additional waste. nih.gov

By consciously applying these principles, the synthesis of this compound can be made more environmentally friendly, cost-effective, and sustainable.

Chemical Reactivity and Transformation Studies of 5 Bromopyrimidine 2,4 Diamine

Reactions at the Bromine Atom

The carbon-bromine bond at the C-5 position of the pyrimidine (B1678525) ring is a key site for modifications, primarily through palladium-catalyzed cross-coupling reactions. Direct nucleophilic displacement of this bromine is generally challenging, while its reductive removal offers a pathway to the parent diamine structure.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the bromine atom of 5-bromopyrimidine-2,4-diamine serves as an effective handle for such transformations. researchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron species, is widely used to create biaryl compounds. organic-chemistry.orgchemicalbook.com For pyrimidine substrates, this reaction enables the introduction of various aryl and heteroaryl groups. In a study on the synthesis of anti-tubercular agents, a 2,4-diamino-5-bromo-6-substituted pyrimidine derivative was successfully coupled with various phenylboronic acids using a palladium catalyst like Pd(PPh₃)₄ to introduce an aryl group at the 5-position. hilarispublisher.com The reaction is typically carried out in the presence of a base, such as K₃PO₄ or Na₂CO₃, and in a solvent system like a mixture of 1,4-dioxane (B91453) and water. organic-chemistry.orgdntb.gov.ua

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a dual catalyst system of palladium and copper(I). nih.govhoffmanlab.org This reaction is particularly useful for synthesizing arylalkynes. While the coordinating properties of diaminopyrimidines can sometimes present challenges for this transformation, successful couplings have been reported under optimized conditions. A system employing PdCl₂(dppf) as the palladium catalyst, copper(I) iodide (CuI) as the co-catalyst, and triethylamine (B128534) (NEt₃) as the base in a solvent like tetrahydrofuran (B95107) (THF) has proven effective for coupling alkynes with diaminopyrimidine bromides.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. hilarispublisher.com This method has been applied to functionalized 2,4-diaminopyrimidine (B92962) systems to synthesize complex molecules with potential antibiotic properties. In one synthetic approach, a Heck reaction was performed between a 2,4-diamino-5-(iodo-benzyl)pyrimidine and various acrylates. The reaction conditions often involve a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride, a base like N-ethylpiperidine, and a solvent such as N,N-dimethylformamide (DMF). Microwave irradiation has been shown to accelerate these reactions and improve yields compared to conventional heating.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki | 2,4-Diamino-5-bromo-6-substituted pyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | Good | hilarispublisher.com |

| Sonogashira | 5-Bromo-diaminopyrimidine derivative | Terminal alkyne | PdCl₂(dppf)/CuI | NEt₃ | THF | 60°C | High (>80%) | |

| Heck | 2,4-Diamino-5-(iodo-benzyl)pyrimidine | N-Acryloyl-substituted dihydrophthalazine | Pd(OAc)₂ | N-Ethylpiperidine | DMF | Conventional heating or Microwave (150°C) | 40-75% |

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds. In the pyrimidine ring, the carbon atoms are electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency activates the ring towards attack by nucleophiles. However, the reactivity is not uniform across the ring. The positions ortho and para (C-2, C-4, and C-6) to the ring nitrogens are significantly more activated towards nucleophilic attack than the meta position (C-5). This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogens when attack occurs at the C-2, C-4, or C-6 positions, which provides substantial stabilization.

For this compound, the bromine atom is at the C-5 position, which is meta to both ring nitrogens. Consequently, direct displacement of the bromide ion by a nucleophile via the classical SNAr addition-elimination mechanism is electronically disfavored and not a commonly observed reaction pathway under standard conditions. The high electron-donating character of the two amino groups at the C-2 and C-4 positions further deactivates the ring for nucleophilic attack, making the displacement of the C-5 bromine even more challenging.

The removal of the bromine atom from the C-5 position, known as reductive debromination or hydro-dehalogenation, transforms the molecule into the parent 2,4-diaminopyrimidine. This reaction can be achieved through various methods. While classical catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) is a standard method for dehalogenating aryl halides, alternative procedures have also been developed.

A notable catalyst-free method has been reported for the dehalogenation of 5-bromopyrimidine (B23866) derivatives. This procedure utilizes a mixture of N,N-dimethylformamide (DMF) and a trialkylamine as the reductive system, offering a safe and inexpensive protocol that avoids transition metal catalysts. Other modern techniques for the reductive dehalogenation of aryl bromides include ruthenium-catalyzed transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) is used in place of H₂ gas, and visible-light photoredox catalysis, which employs a photosensitizer like Ru(bpy)₃Cl₂ and a hydrogen atom donor.

Reactivity of the Amine Functionalities

The 2- and 4-amino groups of this compound are primary aromatic amines. Their lone pairs of electrons can participate in resonance with the pyrimidine ring, which influences their reactivity. These groups behave as nucleophiles and can undergo reactions typical of primary amines, such as alkylation, acylation, and condensation with carbonyl compounds to form imines.

The nitrogen atoms of the exocyclic amino groups are nucleophilic and can react with electrophiles such as alkyl halides and acylating agents.

Alkylation: The reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. The reaction conditions, such as the choice of base and solvent, can influence the outcome. In some pyrimidine systems, alkylation can also occur on the ring nitrogen atoms (e.g., N-1 or N-3) in addition to the exocyclic amino groups.

Acylation: The amino groups can be readily acylated by reacting with acyl halides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino groups or to introduce new functional moieties. For instance, acylation with tert-butyloxycarbonyl (Boc) anhydride (B1165640) is a common protection strategy. Selective acylation of one amino group over another in diaminopyrimidine systems can be difficult, but enzymatic methods have been developed to achieve high regioselectivity. In a study involving pyrimidine 3',5'-diaminonucleoside derivatives, lipase-catalyzed acylation showed excellent selectivity for one of the amino groups, demonstrating a powerful method for controlled functionalization.

Amide Derivatives: As noted above, the acylation of the amino groups leads directly to the formation of amide derivatives. This transformation is a robust and predictable reaction for primary amines.

Imine Derivatives: The primary amino groups at the C-2 and C-4 positions can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. In multifunctional pyrimidine systems, the formation of an imine can compete with other reactions like alkylation. A study on a related 5,6-diaminothiouracil derivative showed that reaction with phenacyl bromide under fusion conditions led preferentially to the formation of an imine via condensation at an amino group, rather than alkylation of a thiol group. This highlights that under specific conditions, imine formation can be a favored pathway for diaminopyrimidine scaffolds.

Diazotization and Subsequent Transformations

The presence of two primary aromatic amino groups on the this compound scaffold allows it to undergo diazotization reactions. This process, typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), converts the primary amino groups into diazonium salts. iitk.ac.inbyjus.com The diazotization of aminopyridines can lead to the formation of diazonium ions, which are often highly reactive intermediates. rsc.orgaccessscience.com

Given the two amino groups at the C2 and C4 positions, both mono- and di-diazotization are theoretically possible, depending on the stoichiometric control of the reagents. The resulting pyrimidine diazonium salts are generally unstable and can serve as versatile intermediates for introducing a range of other functional groups. A common subsequent transformation is hydrolysis, where the diazonium group is replaced by a hydroxyl group upon reaction with water, leading to the formation of the corresponding bromopyrimidinol derivatives. rsc.org This provides a synthetic route to 5-bromo-2-hydroxy-4-aminopyrimidine or 5-bromo-4-hydroxy-2-aminopyrimidine, and potentially the 2,4-dihydroxy derivative.

Table 1: Potential Products from Diazotization and Hydrolysis

| Reactant | Condition | Intermediate | Product |

|---|---|---|---|

| This compound | 1 eq. NaNO₂, H⁺ | Mono-diazonium salt | 5-Bromo-2-amino-4-hydroxypyrimidine / 5-Bromo-4-amino-2-hydroxypyrimidine |

Reactions Involving the Pyrimidine Ring System

Electrophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution (SEAr). wikipedia.org However, the reactivity of the ring is significantly influenced by its substituents. In the case of this compound, the two amino groups at the C2 and C4 positions are strong activating groups. wikipedia.org They donate electron density into the pyrimidine ring through resonance, thereby increasing its nucleophilicity and facilitating attack by electrophiles.

This activation is expected to direct electrophilic substitution to the C6 position, which is ortho and para to the two activating amino groups. The C5 position is already substituted with a bromine atom. Therefore, reactions such as nitration, halogenation, or sulfonation would be predicted to occur at the C6 position. This is analogous to the behavior of other highly activated aromatic systems. masterorganicchemistry.commasterorganicchemistry.com While the parent 5-bromopyrimidine can undergo electrophilic attack under harsh Brønsted acid-catalyzed conditions nih.govresearchgate.net, the presence of the diamino substituents should allow for SEAr reactions under milder conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Potential Electrophile (E⁺) | Expected Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | NO₂⁺ | 5-Bromo-6-nitropyrimidine-2,4-diamine |

| Br₂/FeBr₃ | Br⁺ | 5,6-Dibromopyrimidine-2,4-diamine |

Nucleophilic Aromatic Substitution on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, including pyrimidines. nih.gov This reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group. In pyrimidine systems, nucleophilic attack is highly favored at the C2, C4, and C6 positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogen atoms. stackexchange.comlibretexts.org

In this compound, the potential leaving group is the bromine atom at the C5 position. However, the C5 position is not one of the electronically activated sites for SNAr on the pyrimidine ring. Nucleophilic attack at C5 would not allow for resonance stabilization of the resulting negative charge by the ring nitrogens. stackexchange.com Consequently, the direct displacement of the 5-bromo substituent via a standard addition-elimination SNAr mechanism is considered electronically disfavored and unlikely to occur under typical SNAr conditions. masterorganicchemistry.com

Ring Annulation and Heterocycle Fusion Reactions (e.g., Imidazo[4,5-b]pyridine formation from related diaminopyridines)

Ring annulation, or the fusion of a new ring onto an existing one, is a powerful strategy for constructing complex heterocyclic systems. scripps.eduwikipedia.org A well-known example is the formation of the imidazo[4,5-b]pyridine core, which can be synthesized from the reaction of 2,3-diaminopyridine (B105623) with reagents like formic acid or other one-carbon sources. mdpi.com This reaction relies on the adjacent (ortho) positioning of the two amino groups, which allows for the sequential formation of two bonds to create the fused five-membered imidazole (B134444) ring.

For this compound, the amino groups are located at the C2 and C4 positions. This 1,3-relationship means they are not adjacent to each other. Therefore, this compound cannot undergo direct intramolecular cyclization with a one-carbon electrophile to form a fused imidazole ring, such as the biologically important imidazo[4,5-d]pyrimidine system (an analogue of purine). While the specific geometry of this compound prevents this particular type of annulation, the diamino functionality can still be utilized in other condensation reactions to build different fused or spirocyclic heterocyclic structures. researchgate.net

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govfrontiersin.org These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. frontiersin.org

The 2,4-diaminopyrimidine scaffold, the parent structure of this compound, has been shown to be an effective substrate in MCRs. Specifically, it can participate in selective multiple Groebke-Blackburn-Bienaymé reactions (GBBR). lookchem.com In a reaction involving 2,4-diaminopyrimidine, an aldehyde, and an isocyanide, a selective reaction occurs. The more nucleophilic amino group at the C2 position preferentially reacts with the aldehyde to form an imine, which then undergoes subsequent addition of the isocyanide and cyclization via the N1 of the pyrimidine ring. This selective pathway leads to the formation of complex, fused imidazo[1,2-a]pyrimidine (B1208166) derivatives. lookchem.com The presence of the bromine atom at the C5 position in this compound would be carried through this process, yielding a specifically functionalized heterocyclic core for further synthetic elaboration.

Table 3: Example of a Multicomponent Reaction with a 2,4-Diaminopyrimidine Scaffold

| Component 1 | Component 2 | Component 3 | Key Intermediate | Product Type |

|---|

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Bromine Substitution on Molecular Interactions

The introduction of a bromine atom at the C-5 position of the pyrimidine (B1678525) ring has a profound effect on the molecule's interactions and biological activity. This "bromination" is a recognized strategy in drug design to enhance therapeutic parameters. semanticscholar.org The advantages can include increased therapeutic activity and favorable alterations to the drug's metabolism and duration of action. semanticscholar.org

The bromine atom influences molecular interactions primarily through two mechanisms: sterics and electronics. The presence of the bulky bromine atom can induce a specific conformation, for example, by causing a twist between the pyrimidine and adjacent aromatic rings, which can be exploited to improve selectivity for a target protein. cardiff.ac.uk

Electronically, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. semanticscholar.org This is due to a region of positive electrostatic potential, known as a "sigma-hole," on the halogen atom, allowing it to interact favorably with nucleophilic sites on a biological target like a protein. semanticscholar.org Studies on 2,4,5-trisubstituted pyrimidine inhibitors of Cyclin-Dependent Kinase 9 (CDK9) have shown that both the steric and electronic properties of substituents at the C-5 position, including bromine, affect the potency and selectivity of kinase inhibition. cardiff.ac.uk For instance, a C-5 bromo pyrimidine analog showed comparable selectivity to its chlorine counterpart, highlighting the distinct effects of different halogens. cardiff.ac.uk

Role of Diamine Moieties in Biological Recognition

The 2,4-diamine groups on the pyrimidine scaffold are fundamental for biological recognition, particularly in the context of kinase inhibition. This structural motif is a common feature in many kinase inhibitors because it mimics the hydrogen bonding pattern of the adenine base of ATP, enabling these compounds to compete for the ATP-binding site.

The amino groups at the C-2 and C-4 positions typically function as crucial hydrogen bond donors, forming key interactions with the "hinge" region of the kinase ATP-binding pocket. These hydrogen bonds anchor the inhibitor in the active site, providing a significant portion of the binding affinity. Numerous studies on 2,4-diaminopyrimidine (B92962) derivatives as inhibitors of targets like p21-activated kinase 4 (PAK4), CDKs, and Focal Adhesion Kinase (FAK) have confirmed the importance of these interactions for potent inhibitory activity. nih.govnih.govnih.gov The design of N2,N4-disubstituted pyrimidine-2,4-diamines has been a successful strategy for developing potent CDK2 and CDK9 inhibitors. nih.govrsc.org

Conformational Analysis and its Influence on Activity

Conformational analysis, often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational methods like Density Functional Theory (DFT), helps elucidate the preferred spatial arrangement of the molecule. mdpi.com In the context of SAR, it has been demonstrated that inducing a specific conformation can lead to enhanced selectivity. For example, in a series of pyrimidine-based CDK inhibitors, it was hypothesized that forcing a twist between the pyrimidine and an attached thiazole ring could be exploited to improve selectivity between different kinases. cardiff.ac.uk This highlights a direct link between the molecule's conformation and its biological activity profile.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization.

For scaffolds related to 5-Bromopyrimidine-2,4-diamine, QSAR has been effectively employed. For instance, a 3D-QSAR pharmacophore model was used to guide the design of novel N2,N4-diphenylpyrimidine-2,4-diamine CDK inhibitors. nih.gov In other studies, robust QSAR models have been developed for pyrimidine-diamine derivatives to predict their inhibitory potency against targets like the Janus kinase 3 (JAK3). researchgate.net These models are typically built using a "training set" of molecules with known activities and then validated using a "test set" to ensure their predictive power. researchgate.net

Table 1: Conceptual Framework of a QSAR Study for Pyrimidine Derivatives

| Step | Description | Example Techniques | Outcome |

|---|---|---|---|

| 1. Data Set Collection | Gather a series of related compounds (e.g., pyrimidine-diamines) with experimentally measured biological activity (e.g., IC50 values). | Literature search, internal databases. | A curated dataset of structures and corresponding activities. |

| 2. Descriptor Calculation | Compute numerical descriptors that quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic properties). | Molecular modeling software. | A matrix of molecules versus their calculated descriptor values. |

| 3. Model Building | Use statistical methods to create a mathematical equation linking the descriptors to the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | A predictive QSAR equation (e.g., pIC50 = c1D1 + c2D2 + ...). researchgate.net |

| 4. Model Validation | Assess the statistical significance and predictive ability of the model using internal and external validation techniques. | Cross-validation, prediction on a test set. | A validated, robust model with statistical metrics (e.g., R², Q²). mdpi.com |

| 5. Prediction | Use the validated model to predict the activity of new, untested compounds. | Applying the QSAR equation to new structures. | Prioritization of novel compounds for synthesis and testing. |

Pharmacophore Modeling and Molecular Docking Studies

Pharmacophore modeling and molecular docking are powerful computational tools for understanding how a ligand binds to its target and for designing new inhibitors.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govmdpi.com These models can be generated from a set of active molecules or from the known structure of a ligand-protein complex. For pyrimidine-diamine derivatives, pharmacophore models highlight the key hydrogen-bonding roles of the diamine groups and the positions of other crucial substituents. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies have been instrumental in elucidating their binding modes within the ATP-binding sites of various kinases. nih.govnih.govnih.gov These studies often reveal the specific amino acid residues that interact with the ligand, confirming the hydrogen bonds formed by the 2,4-diamine moieties and identifying pockets that can be exploited by substitutions at the C-5 position to enhance potency and selectivity. nih.gov

Table 2: Example Docking Results for a 2,4-Diaminopyrimidine Derivative (Compound B6) against PAK4 nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions Observed in Simulation |

|---|

| B6 | PAK4 | -7.593 | Hydrogen bonds with hinge region residues; hydrophobic interactions. |

Computational Chemistry Approaches for SAR/SPR

Computational chemistry provides a theoretical framework to investigate the properties of molecules and their interactions, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. echemcom.com In the context of SAR/SPR, DFT calculations provide valuable information about a molecule's geometry, reactivity, and electronic properties. nih.gov

These calculations can determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates the chemical reactivity of the molecule. mdpi.com DFT is also used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. mdpi.com For compounds like this compound, DFT can be used to optimize the molecular geometry, calculate atomic charges, and understand the electronic effects of the bromine substituent, thereby complementing and explaining experimental SAR findings. mdpi.comechemcom.com

Table 3: Properties Investigated Using DFT for SAR/SPR Analysis

| Property | Description | Relevance to SAR/SPR |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides the most stable conformation for docking and analysis. mdpi.com |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's ability to donate or accept electrons, indicating reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps in understanding intramolecular electronics and intermolecular interactions like hydrogen bonding. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Can be compared with experimental spectra to confirm the structure. mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide crucial insights into its conformational flexibility and its interaction with biological targets, such as enzymes or receptors. These simulations model the compound's behavior in a solvated environment, mimicking physiological conditions.

In a typical MD simulation study of a pyrimidine derivative, the primary goals are to assess the stability of the compound within a protein's binding site and to characterize the key intermolecular interactions. rsc.orgtandfonline.com Researchers analyze parameters such as Root Mean Square Deviation (RMSD) to evaluate the stability of the protein-ligand complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. tandfonline.com By simulating the system for extended periods, often on the nanosecond to microsecond scale, it is possible to observe conformational rearrangements and predict the binding affinity through methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). rsc.org These simulations can confirm the stability of binding poses predicted by molecular docking and reveal the critical hydrogen bonds and hydrophobic interactions that stabilize the complex. rsc.orgnih.gov

| Parameter | Description | Typical Value/Observation for Pyrimidine Derivatives |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 - 200 ns rsc.org |

| RMSD | Measures the average deviation of atomic positions, indicating the stability of the complex. | Low values (< 3 Å) suggest a stable binding pose. |

| RMSF | Indicates the flexibility of individual amino acid residues in the protein. | Higher fluctuations in loop regions, stabilization of key binding site residues upon ligand binding. tandfonline.com |

| Binding Free Energy (ΔGbinding) | Calculated to estimate the affinity of the ligand for the protein. | Negative values indicate favorable binding (e.g., -158.362 kJ mol−1). rsc.org |

| Key Interactions | Analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. | Hydrogen bonds with key residues like Cys502, Leu553 are often observed. rsc.org |

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts that help in understanding the electronic properties and chemical reactivity of a molecule. irjweb.comdergipark.org.tr The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. dergipark.org.tr For pyrimidine derivatives, these calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP. irjweb.comdergipark.org.tr The analysis reveals that charge transfer primarily occurs within the molecule. The distribution of HOMO and LUMO orbitals indicates the regions prone to electrophilic and nucleophilic attack, respectively. In many substituted pyrimidines, the HOMO is often localized on the pyrimidine ring, while the LUMO may be distributed across substituent groups. dergipark.org.tr

| Parameter | Description | Representative Value (eV) for a Pyrimidine Derivative |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.2613 irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8844 irjweb.com |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity. | 5.3769 |

| Ionization Potential (I) | -EHOMO; energy required to remove an electron. | 6.2613 |

| Electron Affinity (A) | -ELUMO; energy released when an electron is added. | 0.8844 |

| Chemical Hardness (η) | (I - A) / 2; resistance to change in electron distribution. | 2.6885 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. acs.org It is an invaluable tool for predicting and understanding how a molecule will interact with other molecules, particularly in the context of non-covalent interactions and chemical reactivity. The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded for intuitive interpretation.

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green and Yellow: Indicate regions of intermediate or near-zero potential.

For this compound, the MEP map would reveal specific reactive sites. The electron-rich nitrogen atoms of the pyrimidine ring and the lone pairs of the amino groups would exhibit a negative potential (red or yellow), making them likely sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amino groups would show a positive potential (blue), identifying them as hydrogen bond donors. The bromine atom often presents a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding, an attractive non-covalent interaction. rsc.org This detailed mapping of the electrostatic landscape provides a robust prediction of the molecule's intermolecular interaction patterns. acs.org

Applications and Advanced Materials Chemistry

Intermediate in Pharmaceutical Synthesis

5-Bromopyrimidine-2,4-diamine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the diamino groups at the 2- and 4-positions are key for building heterocyclic ring systems and for forming hydrogen bonds with biological targets.

Building Block for Drug Discovery

In the realm of drug discovery, this compound is a valuable building block for creating libraries of novel compounds for high-throughput screening. Its pyrimidine (B1678525) core is a common scaffold in many biologically active molecules, and the bromo and amino functionalities allow for systematic structural modifications to explore structure-activity relationships (SAR). This enables medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance efficacy and reduce toxicity. The versatility of this compound allows for its use in the synthesis of a variety of heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Imidazo[4,5-b]pyridine Derivatives with Biological Activity

A significant application of this compound is in the synthesis of imidazo[4,5-b]pyridine derivatives. These fused heterocyclic compounds are structurally analogous to purines and have demonstrated a broad spectrum of biological activities. The synthesis often involves the condensation of this compound with various reagents to construct the imidazole (B134444) ring fused to the pyrimidine core.

Subsequent modifications, often targeting the bromo position, can lead to a diverse range of derivatives. Research has shown that these compounds can exhibit potent biological effects, including:

Anticancer Properties : Certain imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit the proliferation of cancer cells.

Antiviral Activity : Some derivatives have shown promise as antiviral agents.

Antimicrobial Effects : The scaffold has been explored for the development of new antibacterial and antifungal drugs.

The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the imidazo[4,5-b]pyridine core.

| Derivative Class | Starting Material | Biological Activity Investigated |

| Cyano- and amidino-substituted imidazo[4,5-b]pyridines | 5-bromopyridine-2,3-diamine | Antiproliferative, antibacterial, antiviral |

| N-alkylated imidazo[4,5-b]pyridines | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Antimicrobial |

Role in Anti-Tubercular Agent Development

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of novel anti-tubercular agents. Pyrimidine-based compounds have been a focus of this research, and this compound can serve as a key starting material. The 2,4-diaminopyrimidine (B92962) scaffold is a known pharmacophore that can mimic the binding of natural substrates to essential bacterial enzymes.

In the development of anti-tubercular drugs, this compound can be utilized in Suzuki coupling reactions to introduce various aryl groups at the 5-position of the pyrimidine ring. This allows for the synthesis of a library of compounds that can be screened for their efficacy against M. tuberculosis. The aim is often to design molecules that selectively inhibit mycobacterial enzymes, such as dihydrofolate reductase (DHFR), which are crucial for the bacterium's survival.

| Compound Series | Synthetic Strategy | Target |

| 2,4-diamino-5-aryl-6-substituted pyrimidines | Suzuki coupling of a 2,4-diamino-5-bromo-6-substituted pyrimidine | Mycobacterium tuberculosis |

Development of Antimalarial, Antitumor, Antibacterial, and Antiviral Agents (through pyrimidine derivatives)

The 2,4-diaminopyrimidine core, for which this compound is a key precursor, is a versatile scaffold for the development of a wide range of therapeutic agents. The bromine atom at the 5-position allows for the introduction of diverse chemical moieties, leading to derivatives with varied biological activities.

Antimalarial Agents : The 2,4-diaminopyrimidine structure is found in several antimalarial drugs that act as dihydrofolate reductase inhibitors, a key enzyme in the folate biosynthesis pathway of the malaria parasite.

Antitumor Agents : A number of pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of DNA synthesis in cancer cells. For instance, novel 2,4-diaminopyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. sigmaaldrich.comresearchgate.net

Antibacterial Agents : Beyond tuberculosis, 2,4-diaminopyrimidines are effective against a broad spectrum of bacteria. Trimethoprim, a well-known antibacterial drug, features this core structure. Research continues to explore new derivatives to combat antibiotic resistance.

Antiviral Agents : Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. While not a direct nucleoside analog itself, this compound can be a precursor to non-nucleoside inhibitors of viral enzymes. For example, certain pyrimidine derivatives have shown activity against retroviruses.

TLR8 Agonist Development (based on substituted pyrimidine-2,4-diamines)

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR8 is an intracellular receptor that, when activated, triggers a signaling cascade leading to the production of pro-inflammatory cytokines and the activation of adaptive immunity. This makes TLR8 an attractive target for the development of vaccine adjuvants and immunotherapies.

Research has identified substituted pyrimidine-2,4-diamines as potent and selective agonists of human TLR8. In structure-activity relationship studies of this chemical class, the nature of the substituent at the 5-position has been found to be critical for potency. While a 5-iodo group has been shown to be effective, the corresponding 5-bromo derivatives have also been synthesized and evaluated. These studies indicate that modifications at this position, often achieved through precursors like this compound, can modulate the agonist activity and the resulting cytokine profile.

Precursor for Agrochemicals

While the primary documented use of this compound is in the pharmaceutical sector, its structural motifs are also found in some agrochemicals. The pyrimidine ring is a core component of various herbicides, fungicides, and insecticides. The diamino substitution pattern can contribute to the biological activity of these compounds. However, specific, publicly available research detailing the direct use of this compound as a precursor in the synthesis of commercial agrochemicals is limited. Its potential in this area remains an avenue for further exploration.

Functional Materials and Polymer Chemistry

Extensive searches of chemical databases and scientific journals did not yield specific examples or detailed studies on the utilization of this compound in the development of functional materials or polymers. The subsections below reflect this absence of specific data.

Role in Push-Pull Molecules

There is currently no available research in the public domain that specifically details the incorporation or role of this compound in the architecture of push-pull molecules. Push-pull systems are characterized by an electron-donating moiety and an electron-withdrawing moiety connected by a π-conjugated bridge. While pyrimidine rings, in general, can be functionalized to act as either electron-donating or -withdrawing components, the specific contribution and effects of the 2,4-diamino and 5-bromo substitutions on this particular pyrimidine in such systems have not been reported.

Catalysis and Ligand Design

The potential of this compound in the fields of catalysis and ligand design also appears to be an unexplored area of research. The presence of multiple nitrogen atoms in the diamino-pyrimidine core suggests a theoretical potential for coordination with metal centers, a fundamental aspect of ligand design for catalysis. However, no studies have been published that describe the synthesis of metal complexes using this compound as a ligand or the catalytic activity of any such hypothetical complexes.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its precise atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. While specific experimental spectra for 5-Bromopyrimidine-2,4-diamine are not widely published, the expected chemical shifts can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton at the 6-position (C6-H) would appear as a singlet. The protons of the two amine groups (-NH₂) at positions 2 and 4 would likely appear as two separate broad singlets, as their chemical environments are different. The exact chemical shifts would be influenced by the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon atoms in the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the pyrimidine (B1678525) ring. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity. The chemical shifts of C2 and C4 would be affected by the attached amino groups, while C6 would show a typical aromatic carbon signal.

| Technique | Atom | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | C6-H | ~7.5-8.0 | Singlet (s) |

| C2-NH₂ | ~5.5-6.5 | Broad Singlet (br s) | |

| C4-NH₂ | ~6.5-7.5 | Broad Singlet (br s) | |

| ¹³C NMR | C2 | ~160-165 | - |

| C4 | ~160-165 | - | |

| C5 | ~90-100 | - | |

| C6 | ~155-160 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric Stretch | 3300 - 3400 |

| Asymmetric Stretch | 3400 - 3500 | |

| Pyrimidine Ring | C=N / C=C Stretch | 1500 - 1650 |

| Bromoalkane (C-Br) | Stretch | 500 - 800 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is used to determine the molecular weight and can help in elucidating the structure of a compound. For this compound (molecular formula C₄H₅BrN₄), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet [M]⁺ and [M+2]⁺ of almost equal intensity. The calculated monoisotopic mass is approximately 187.97 g/mol .

Crystallographic Analysis (X-Ray Diffraction)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Interactions | Intermolecular N-H···N hydrogen bonding |

Chromatographic Methods for Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a chemical compound. For a polar compound like this compound, a reverse-phase HPLC method would be appropriate. This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

A typical method would use a gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength around 254 nm where the pyrimidine ring is expected to absorb.

Thermal Analysis (TGA, DTG)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are used to study the thermal stability and decomposition of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose. It would likely be stable up to a certain temperature, after which a significant mass loss would be observed, indicating decomposition.

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss. Peaks on the DTG curve correspond to the temperatures at which the rate of decomposition is maximal, providing more precise information about the decomposition stages. For this compound, the DTG curve would reveal whether the decomposition occurs in a single step or multiple steps.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Synthetic Pathways

While traditional methods for the synthesis of pyrimidine (B1678525) derivatives are well-established, the future of chemical synthesis is increasingly geared towards efficiency, sustainability, and atom economy. The exploration of novel synthetic pathways for 5-bromopyrimidine-2,4-diamine and its analogs is an active area of research, with a significant emphasis on "green chemistry" principles. rasayanjournal.co.inbenthamdirect.comnih.gov These modern approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and shorten reaction times, making the synthesis more environmentally benign and cost-effective. rasayanjournal.co.insemanticscholar.org

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. semanticscholar.orgresearchgate.net The application of microwave energy can facilitate the synthesis of pyrimidine derivatives, including those derived from this compound, in a more efficient and sustainable manner.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can enhance chemical reactivity by creating localized high-pressure and high-temperature zones through a process called acoustic cavitation. This can lead to faster reactions and higher yields in the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product, thereby increasing efficiency and reducing waste. rasayanjournal.co.inmdpi.com Developing MCRs for the synthesis of functionalized this compound derivatives is a promising strategy for rapidly generating libraries of new compounds for screening.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety for handling hazardous intermediates, and easier scalability. nih.govnih.gov The implementation of flow chemistry for the synthesis of this compound could streamline its production and enable more efficient multi-step syntheses of its derivatives. nih.govresearchgate.net

Catalytic Methods: The development of novel catalysts, including metal-based catalysts and organocatalysts, can provide new routes to pyrimidine derivatives with high selectivity and efficiency. mdpi.com Research into catalytic C-H activation and cross-coupling reactions on the this compound core could open up new avenues for its functionalization.

These innovative synthetic strategies are not only of academic interest but also have significant practical implications for the large-scale and sustainable production of this compound and its derivatives for various applications.

Advanced Material Applications of Functionalized Derivatives

The unique electronic and structural properties of the pyrimidine ring make it an attractive component for the design of advanced materials. Functionalized derivatives of this compound are being explored for a range of applications in material science, particularly in the fields of organic electronics and polymer chemistry. The electron-deficient nature of the pyrimidine unit makes it suitable as an electron transport unit in organic electronic devices. alfa-chemistry.com

Future research in this area is likely to focus on:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have shown promise as materials for various layers within OLEDs, including the emissive, electron-transporting, and host layers. nbinno.comnbinno.com The incorporation of functionalized this compound into the molecular design of OLED materials could lead to devices with improved efficiency, stability, and color purity. alfa-chemistry.comnbinno.com

Organic Thin-Film Transistors (OFETs): The electron-deficient pyrimidine core can enhance the electron affinity of materials used in OFETs, potentially leading to higher electron mobility and improved device performance. alfa-chemistry.com

Organic Solar Cells (OPVs): Pyrimidine-containing π-conjugated systems can facilitate efficient intramolecular charge transfer, a crucial process in the conversion of light to electricity in OPVs. alfa-chemistry.com Derivatives of this compound could be incorporated into new donor or acceptor materials for organic solar cells.

Functional Polymers: The diamino functionality of this compound allows for its incorporation into polymer backbones, leading to materials with tailored properties. For example, pyrimidine-containing polymers have been investigated for their flame-retardant properties. acs.org Further research could explore the synthesis of novel polymers with enhanced thermal stability, mechanical strength, or optical properties based on this scaffold.

The ability to tune the properties of these materials through chemical modification of the this compound core offers a vast design space for the creation of next-generation organic electronic devices and functional polymers.

Targeted Drug Design and Discovery from this compound Scaffold

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. lifechemicals.comnih.gov This versatility has made it a cornerstone for the design and discovery of new therapeutic agents. nih.govwjarr.comresearchgate.net

Future directions in drug discovery based on this scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the resulting changes in biological activity will continue to be a crucial aspect of drug design. nih.gov These studies will help in identifying key structural features required for potent and selective inhibition of therapeutic targets.

Targeted Anticancer Agents: Derivatives of pyrimidine-2,4-diamine have been investigated for their anticancer properties, with some showing the ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Future research will likely focus on designing derivatives that target specific proteins or signaling pathways implicated in cancer progression, such as cyclin-dependent kinases (CDKs). nih.govnih.gov

Novel Antimicrobial Agents: The pyrimidine scaffold is present in many compounds with antibacterial and antifungal activity. nih.govnih.gov The development of new this compound derivatives could lead to novel antimicrobial agents that can combat drug-resistant pathogens.

Kinase Inhibitors: The 2,4-diaminopyrimidine (B92962) scaffold is a common feature in many kinase inhibitors. rsc.org Given the importance of kinases in a wide range of diseases, the design of new kinase inhibitors based on this compound is a promising area for therapeutic development.

The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of new and effective treatments for a variety of diseases.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

In the context of this compound, AI and ML can be applied in several ways:

De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties for specific biological targets. harvard.edu These models can explore a vast chemical space to identify promising new drug candidates.

Prediction of Physicochemical and Biological Properties: Machine learning algorithms can be trained on existing data to predict various properties of new this compound derivatives, such as their solubility, toxicity, and biological activity. nih.govnih.gov This can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. mdpi.com

Synthesis Planning: AI-powered tools can assist in planning the synthesis of complex derivatives of this compound by suggesting optimal reaction pathways and conditions. researchgate.net This can save significant time and resources in the laboratory.

Computational Screening: Virtual screening of large compound libraries against biological targets can be enhanced by AI and ML. nih.gov This can help to identify potential hits from libraries of virtual compounds based on the this compound scaffold.

Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) can be used to study the electronic structure and properties of pyrimidine derivatives, providing insights that can guide the design of new molecules. researchgate.netjchemrev.com AI can be used to accelerate these computationally expensive calculations.

The synergy between experimental chemistry and computational approaches driven by AI and ML will undoubtedly accelerate the pace of discovery and innovation in research involving this compound.

Q & A

Q. What are the common synthetic routes for 5-Bromopyrimidine-2,4-diamine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves brominating pyrimidine-2,4-diamine using reagents like under radical initiation (e.g., AIBN) in solvents such as CCl₄ . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of substrate to brominating agent) and temperature (reflux at 80–90°C). Impurities like 5,7-dibrominated byproducts can arise if excess Br₂ or prolonged reaction times are used. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the mono-brominated product .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

- ¹H/¹³C NMR : Distinct signals for NH₂ groups (~6.5 ppm, singlet) and pyrimidine ring protons (8.2–8.5 ppm, doublets) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 218.99 (C₄H₅BrN₄⁺) confirms the molecular formula .

- FTIR : Bands at 3350 cm⁻¹ (N–H stretch) and 1580 cm⁻¹ (C–Br vibration) .